

4-Hydroxyphenylarsonic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxyphenylarsonic acid

Cat. No.: B146202

[Get Quote](#)

In-Depth Technical Guide: 4-Hydroxyphenylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for **4-Hydroxyphenylarsonic acid**. The information is compiled from various safety data sheets and toxicological studies to ensure a high standard of accuracy and detail for laboratory and drug development applications.

Chemical and Physical Properties

4-Hydroxyphenylarsonic acid, also known as p-hydroxybenzenearsonic acid, is an organoarsenic compound.^[1] It presents as a white to almost white crystalline solid and is soluble in water.^[1]

Property	Value	Reference
CAS Number	98-14-6	[2] [3]
Molecular Formula	C ₆ H ₇ AsO ₄	[2]
Molecular Weight	218.04 g/mol	[4]
Melting Point	174 °C	[4]
Solubility	Soluble in water, acetone. Very slightly soluble in alcohol and ether.	[4]
Appearance	White to Almost white powder to crystal	[5]

Safety and Hazard Information

GHS Classification

4-Hydroxyphenylarsonic acid is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed. [2] [4] [6]
Acute Toxicity (Inhalation)	Category 3	H331: Toxic if inhaled. [2]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [6]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation. [6]
Carcinogenicity	-	May cause cancer. [3]
Hazardous to the Aquatic Environment (Acute)	Category 1	H400: Very toxic to aquatic life. [2]
Hazardous to the Aquatic Environment (Chronic)	Category 1	H410: Very toxic to aquatic life with long lasting effects. [2] [4]

Toxicity Data

The following table summarizes the available toxicological data for **4-Hydroxyphenylarsonic acid**.

Test	Species	Route	Value	Reference
LDLo (Lethal Dose Low)	Rat	Oral	450 mg/kg	[4]
LDLo (Lethal Dose Low)	Rat	Intramuscular	90 mg/kg	[4]
LD50 (Lethal Dose 50)	Mouse	-	56 mg/kg	[4]
LDLo (Lethal Dose Low)	Rat	Intravenous	100 mg/kg	[2]

Handling and Precautionary Measures

Strict adherence to safety protocols is mandatory when handling **4-Hydroxyphenylarsonic acid** due to its high toxicity.

Personal Protective Equipment (PPE)

- Respiratory Protection: Use a dust respirator, self-contained breathing apparatus (SCBA), or a supplied air respirator. All respiratory equipment must be approved under appropriate government standards.[2]
- Hand Protection: Wear impervious gloves.[2][6]
- Eye Protection: Use safety goggles and, if necessary, a face shield.[2][6]
- Skin and Body Protection: Wear impervious protective clothing and boots as required.[2][6]

Engineering Controls

- Work should be conducted in a closed system or with appropriate exhaust ventilation.[4]

- A local exhaust ventilation system is recommended.[4]
- Safety showers and eye wash stations must be readily available.[2][4]

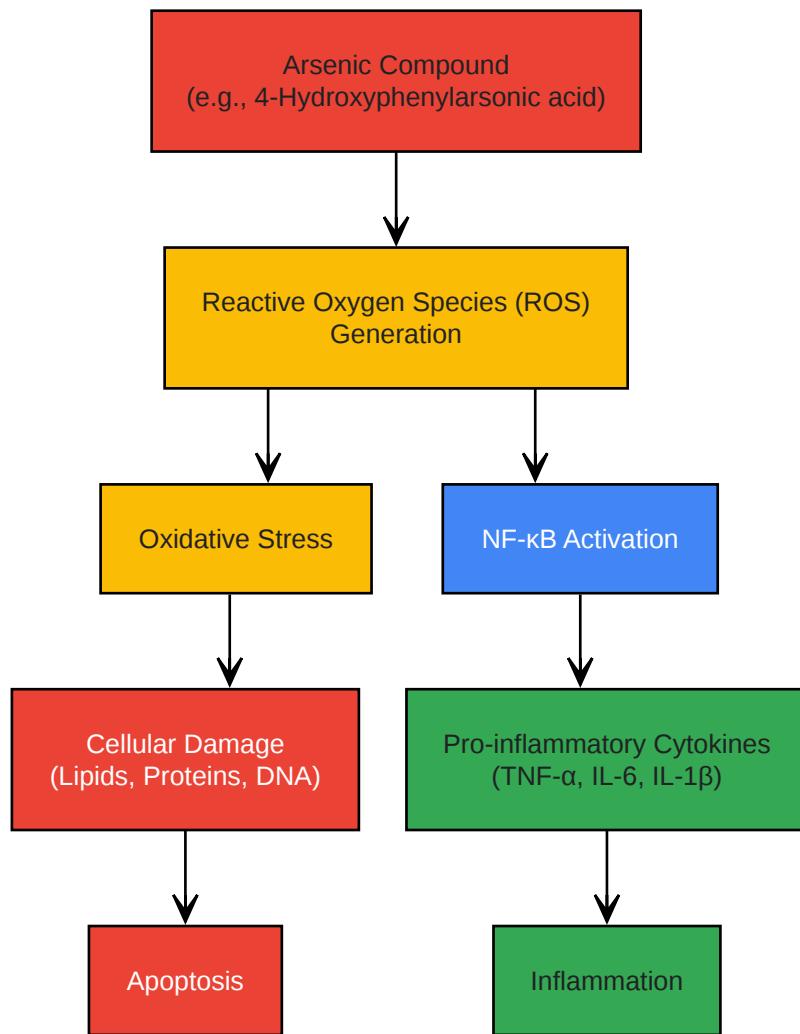
Safe Handling Practices

- Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4][6]
- Wash skin thoroughly after handling.[4][6]
- Do not eat, drink, or smoke when using this product.[4][6]
- Use only outdoors or in a well-ventilated area.[4]
- Avoid release to the environment.[4]
- Store in a well-ventilated place and keep the container tightly closed.[2][4]
- Store locked up.[2][4]

First Aid Measures

Exposure Route	First Aid Procedure	Reference
Inhalation	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.	[2][3][4][6]
Skin Contact	Take off all contaminated clothing immediately. Rinse skin well with water. If irritation occurs, get medical advice.	[3][4][6]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[2][4][6]
Ingestion	Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.	[2][3][4][6]

Toxicological Mechanisms and Signaling Pathways

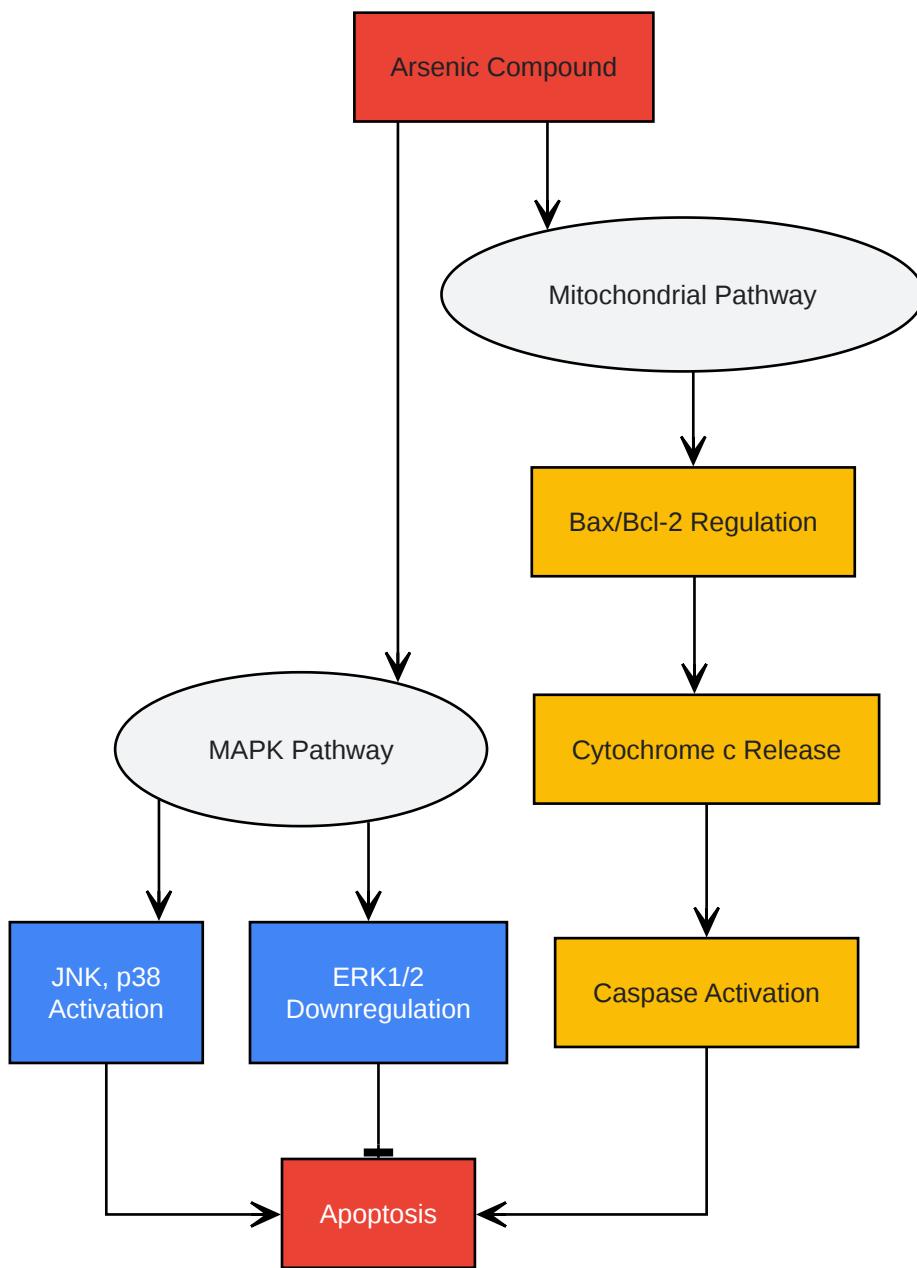

While detailed experimental protocols for **4-Hydroxyphenylarsonic acid** are not readily available in public literature, studies on related organoarsenic compounds, such as Roxarsone, and inorganic arsenic provide insights into potential toxicological mechanisms.

Arsenic compounds are known to induce cellular toxicity through various mechanisms, including oxidative stress and interference with cellular signaling pathways.

Oxidative Stress and Inflammatory Response

Arsenic exposure can lead to the generation of reactive oxygen species (ROS), creating an imbalance that results in oxidative stress.^[6] This oxidative stress can damage cellular macromolecules like lipids, proteins, and DNA, potentially leading to cell death (apoptosis).^[6] Furthermore, arsenic-induced ROS can activate inflammatory responses, including the NF-κB

pathway, which in turn can trigger the release of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .[6]

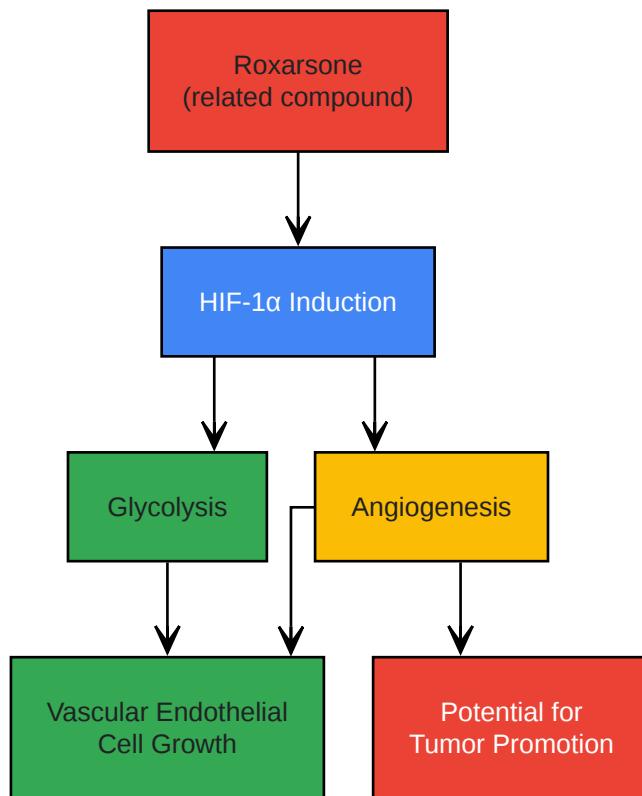


[Click to download full resolution via product page](#)

Caption: Arsenic-induced oxidative stress and inflammatory signaling pathway.

MAPK Signaling Pathway and Apoptosis

Arsenic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][6] This can involve the activation of kinases like JNK and p38, and the downregulation of ERK1/2.[6] These alterations in MAPK signaling can contribute to apoptosis.[6] Arsenic can also trigger the mitochondrial apoptotic pathway through the activation of caspases and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c.[6]



[Click to download full resolution via product page](#)

Caption: Involvement of MAPK and mitochondrial pathways in arsenic-induced apoptosis.

HIF-1 α Induced Glycolysis and Angiogenesis

Studies on Roxarsone have shown that it can induce Hypoxia-Inducible Factor-1 α (HIF-1 α).^[7] HIF-1 α is a key regulator of glucose metabolism and can promote glycolysis and angiogenesis, processes that are also implicated in tumor growth.^[7]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Roxarsone-induced glycolysis and angiogenesis via HIF-1 α .

Experimental Protocols

Detailed, publicly available experimental protocols specifically for **4-Hydroxyphenylarsonic acid** are limited. However, based on toxicological studies of related compounds like Roxarsone, a general approach to in-vivo toxicity assessment can be outlined.

General In-Vivo Toxicity Study Workflow

The following diagram illustrates a generalized workflow for an in-vivo study investigating the toxicity of an organoarsenic compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in-vivo toxicity study of an organoarsenic compound.

Example from Roxarsone Studies in Pigs

Toxicosis studies of 3-nitro-4-hydroxyphenylarsonic acid (Roxarsone) in pigs involved administering the compound in their feed.[7][8] Key observations included the induction of a nervous syndrome manifesting as muscle tremors and convulsive episodes upon exercise.[8] Paraparesis and paraplegia developed over several weeks.[8] Analysis of liver and kidney tissues for arsenic levels was a key component of these studies.[7][8]

It is crucial to note that any new experimental work with **4-Hydroxyphenylarsonic acid** must be preceded by a thorough literature review and be designed and approved under strict ethical and safety guidelines.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] The compound should be treated as hazardous waste and disposed of in a chemical incinerator equipped with an afterburner and scrubber system.[2] Do not allow the product to enter drains, other waterways, or soil.[10]

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling **4-Hydroxyphenylarsonic acid** and ensure all safety protocols are rigorously followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Influence of arsenate and arsenite on signal transduction pathways: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Roxarsone toxicity in the chick as influenced by dietary cysteine and copper and by experimental infection with *Eimeria acervulina* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxyphenylarsonic acid safety data sheet and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146202#4-hydroxyphenylarsonic-acid-safety-data-sheet-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com